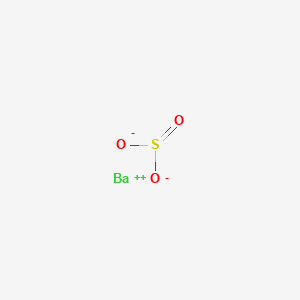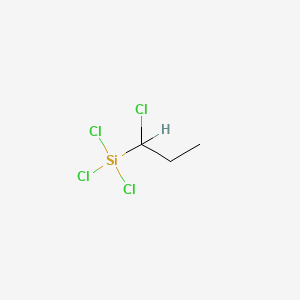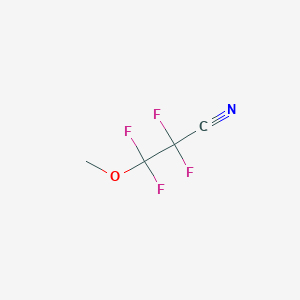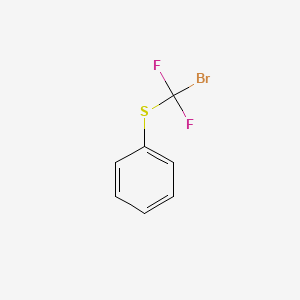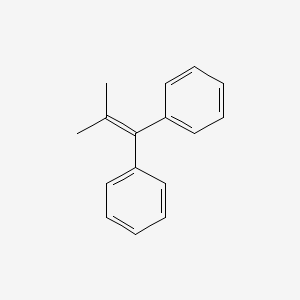![molecular formula C12H19O4P B3057314 Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester CAS No. 79158-40-0](/img/structure/B3057314.png)
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H19O3P. It is also known as diethyl p-tolylmethylphosphonate. This compound is characterized by the presence of a phosphonic acid group bonded to a hydroxy(4-methylphenyl)methyl group and two ethyl ester groups. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired phosphonate ester .
Another method involves the use of the Michaelis-Arbuzov reaction, where triethyl phosphite reacts with 4-methylbenzyl bromide under reflux conditions to yield the phosphonate ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
作用机制
The mechanism of action of phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by mimicking the transition state of phosphate esters, thereby blocking the active site of the enzyme. This inhibition can affect various biochemical pathways, making it useful in drug design .
相似化合物的比较
Phosphonic acid, [hydroxy(4-methylphenyl)methyl]-, diethyl ester is unique due to its specific structure and functional groups. Similar compounds include:
Diethyl phosphite: Lacks the hydroxy(4-methylphenyl)methyl group.
Triethyl phosphite: Contains three ethyl groups instead of the hydroxy(4-methylphenyl)methyl group.
Diethyl p-tolylphosphonate: Similar but lacks the hydroxy group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
属性
CAS 编号 |
79158-40-0 |
|---|---|
分子式 |
C12H19O4P |
分子量 |
258.25 g/mol |
IUPAC 名称 |
diethoxyphosphoryl-(4-methylphenyl)methanol |
InChI |
InChI=1S/C12H19O4P/c1-4-15-17(14,16-5-2)12(13)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3 |
InChI 键 |
LVSUDBVMQHGXBF-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C)O)OCC |
规范 SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)
